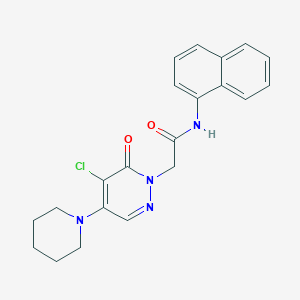![molecular formula C17H23NO4 B5501435 methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate](/img/structure/B5501435.png)
methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate is 305.16270821 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stabilization of Amino Acid Derived Diblock Copolymer Micelles
Optically pure derivatives of leucine methyl ester, including N-acryloyl-(D)-leucine methyl ester and N-acryloyl-(L)-leucine methyl ester, were synthesized and studied for their ability to form stabilized micelles through favorable D:L side chain interactions. Reversible addition-fragmentation chain transfer (RAFT) polymerization yielded enantiopure homopolymers and diblock copolymers, which were self-assembled and characterized for their morphology using techniques such as dynamic light scattering and transmission electron microscopy. These findings underscore the potential of using specific amino acid derivatives for creating stable micellar systems in drug delivery applications (Skey, Hansell, & O’Reilly, 2010).
Photocrosslinking Properties of Polymers
Research into acrylate and methacrylate monomers with pendant α,β-unsaturated ketone moiety, such as those derived from 4-methoxycinnamoylphenyl, has revealed significant insights into the synthesis, characterization, and photocrosslinking properties of these polymers. These properties make such polymers viable candidates for applications ranging from coatings to biomedical devices, where controlled crosslinking can be leveraged to achieve desired physical properties and functionalities (Reddy, Subramanian, & Sainath, 1998).
Biologically Active Polyanions
Poly(N-acryl amino acids) synthesized from the radical polymerization of N-acryl amino acid monomers, such as derivatives from leucine, have shown heparin-like activities, including inhibition of heparanase enzyme and smooth muscle cell proliferation. These polymers, with side groups bearing a lipophilic character or charged functional groups, exhibit significant biological activity, suggesting their potential in medical applications like tumor metastasis inhibition and autoimmunity treatments (Bentolila et al., 2000).
Synthesis Methodologies
A new methodology for the synthesis of (E)-3-benzylidenechroman-4-ones using derivatives similar to methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate has been developed, highlighting the potential for synthesizing natural products and antifungal agents. This demonstrates the versatility of such chemical frameworks in the synthesis of complex organic molecules, potentially useful in pharmaceutical synthesis and organic chemistry research (Basavaiah & Bakthadoss, 1998).
Mechanism of Action
A computational approach was applied to explore the compound’s potency against breast cancer through molecular docking and MD simulation . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12(2)11-15(17(20)22-4)18-16(19)10-7-13-5-8-14(21-3)9-6-13/h5-10,12,15H,11H2,1-4H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPFPPKQWYXOFQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)
![(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5501363.png)
![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)
![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-CHLORO-N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)BENZAMIDE](/img/structure/B5501461.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
